![molecular formula C16H17N3O4S B2753142 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034536-83-7](/img/structure/B2753142.png)
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a complex structure that combines several interesting chemical functionalities This compound can be broken down into several significant parts including a thiopyran, an oxadiazole, and a benzo-dioxole moiety
作用机制
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds like thiazoles and imidazoles have been reported to interact with various biological targets to exert their effects . The thiazole ring, for instance, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated significant anticonvulsant activity in the pentylenetetrazole model . Compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common approach includes:
Formation of the Oxadiazole Ring: : Starting with a hydrazide and carboxylic acid, the oxadiazole ring is usually formed via a cyclization reaction. This reaction often requires dehydrating agents such as thionyl chloride or phosphorous oxychloride under reflux conditions.
Integration of the Thiopyran Ring: : The tetrahydro-2H-thiopyran is typically synthesized separately and then coupled with the oxadiazole intermediate. This may involve nucleophilic substitution or addition reactions, typically under mild conditions to preserve the integrity of both rings.
Final Assembly with the Benzo[d][1,3]dioxole-5-carboxamide: : The final step usually involves the attachment of the oxadiazole-thiopyran moiety to the benzo[d][1,3]dioxole-5-carboxamide. This often employs amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis might employ similar steps but with optimizations for large-scale production. Continuous flow reactors, for instance, can help control reaction parameters more precisely, improving yields and reducing impurities. Catalysts may be used to expedite reaction times and reduce costs.
化学反应分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions, especially at the thiopyran ring, forming sulfoxides or sulfones. Reduction reactions can revert these oxidations or reduce nitro groups to amines if present in derivatives.
Substitution Reactions: : The benzodioxole moiety may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Coupling Reagents: : EDCI, HATU.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Functionalized Benzodioxoles: : From substitution reactions on the aromatic ring.
科学研究应用
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a range of scientific research applications across various fields:
Chemistry
Organic Synthesis: : As an intermediate in the synthesis of complex organic molecules.
Catalysis: : Potential use as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural similarity to biologically active molecules.
Medicine
Pharmaceutical Research: : Possible applications in drug development, particularly for targeting enzymes or receptors involved in disease pathways.
Industry
Material Science: : May be used in the development of new materials with unique properties due to its structural components.
相似化合物的比较
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other compounds with similar structural motifs:
Similar Compounds
Benzodioxole Derivatives: : Share the benzodioxole moiety, important in pharmacology and material science.
Oxadiazole Derivatives: : Known for their antimicrobial and anti-inflammatory properties.
Thiopyran Compounds: : Explored for their potential biological activities.
Uniqueness
This compound stands out due to the combination of these three moieties, providing a unique set of chemical and biological properties not found in other compounds. This hybrid structure may lead to synergistic effects in its applications.
属性
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(11-1-2-12-13(7-11)22-9-21-12)17-8-14-18-15(19-23-14)10-3-5-24-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADDCDDRNSVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2753061.png)
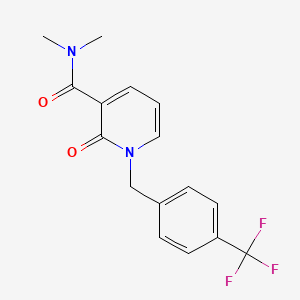
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)
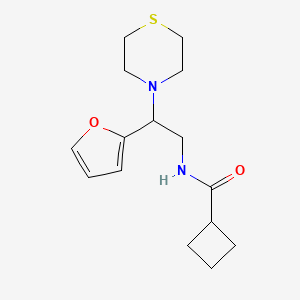

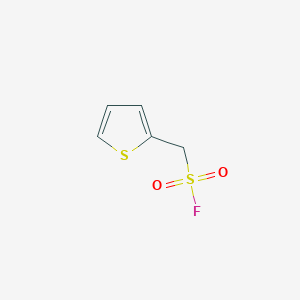
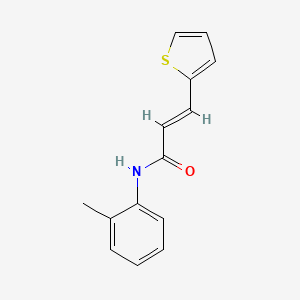
![4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2753070.png)
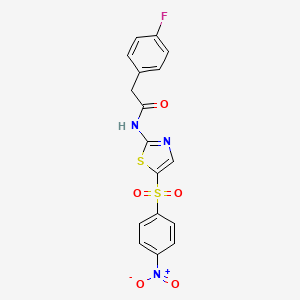
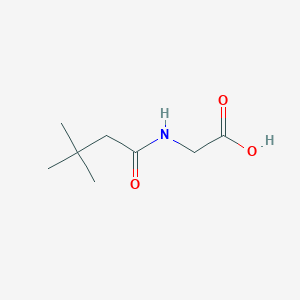
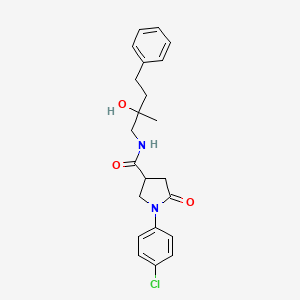
![2-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2753080.png)
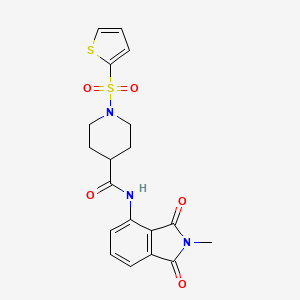
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)
